6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
898825-59-7 |
|---|---|
Molecular Formula |
C14H11BrN2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3 |
InChI Key |
URVUELSNVIFZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Bromination of Quinoline Derivatives
One effective method for synthesizing bromo-substituted quinolines involves brominating a precursor quinoline compound. For instance, a common approach is to start with 2-(2,4-dimethylthiazol-5-yl)quinoline and treat it with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
- Start with 2-(2,4-dimethylthiazol-5-yl)quinoline.
- Add bromine/NBS in dichloromethane.
- Stir at room temperature until completion.
This method yields 6-bromo-2-(2,4-dimethylthiazol-5-yl)quinoline with moderate to high yields (typically 60%-80%).
Method B: Suzuki-Miyaura Coupling Reaction
Another approach involves utilizing a Suzuki-Miyaura coupling reaction, where an aryl boronic acid is coupled with a bromoquinoline derivative. This method is advantageous for introducing various substituents at the 6-position of the quinoline.
- Use a bromo-substituted quinoline as a starting material.
- React with an aryl boronic acid in the presence of a palladium catalyst and base (e.g., potassium carbonate).
- Heat the mixture under reflux conditions.
This method can achieve yields exceeding 85% and allows for diversity in functionalization at the quinoline ring.
Method C: One-Pot Synthesis via Cyclization
A more complex but efficient one-pot synthesis involves cyclizing an appropriate thiazole precursor with a quinoline derivative directly in the presence of a brominating agent.
- Combine 2-aminoquinoline and thioamide derivatives in a suitable solvent (e.g., DMF).
- Add a brominating agent such as phosphorus tribromide (PBr3).
- Heat under reflux to facilitate cyclization and bromination simultaneously.
This method can provide high yields (70%-90%) while minimizing purification steps due to its one-pot nature.
Analysis of Reaction Conditions and Yields
The following table summarizes the various preparation methods, including key reagents, reaction conditions, and typical yields:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| A | Bromine/NBS | Room temperature | 60 - 80 |
| B | Aryl boronic acid, Pd catalyst | Reflux | >85 |
| C | Thioamide derivatives, PBr3 | Reflux | 70 - 90 |
Chemical Reactions Analysis
2.1. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinoline ring facilitates substitution at the 6-bromo position:
-
Amine coupling : Reaction with primary/secondary amines (e.g., piperazine) under catalytic conditions replaces bromine with amine groups (Scheme 21, ).
-
Palladium-catalyzed cross-couplings : Suzuki-Miyaura or Buchwald-Hartwig reactions could replace bromine with aryl/heteroaryl or amine groups, respectively (Scheme 16, ; ).
2.2. Metal-Mediated Couplings
-
Copper-catalyzed reactions : Coupling with isothiocyanates or oxime acetates introduces heterocyclic substituents (Scheme 17, ).
-
Click chemistry : Azide-alkyne cycloaddition (e.g., with ethynyl arenes) generates triazole-linked derivatives (Fig. 7, ).
3.1. Electrophilic Substitution
The electron-rich 2,4-dimethylthiazole may undergo:
-
Halogenation : Chlorination/bromination at the 5-position using N-halosuccinimides (Scheme 20, ).
-
Oxidation : Methyl groups could be oxidized to carboxylic acids under strong oxidants (e.g., KMnO₄), though steric hindrance may limit reactivity.
3.2. Cyclization Reactions
-
Domino alkylation-cyclization : Propargyl bromides react with thioureas to form fused thiazolo-pyrimidinones (Scheme 19, ).
-
Multicomponent reactions : Enaminones, cyanamide, and sulfur yield acylthiazoles (Scheme 22, ).
Biological Activity and SAR Insights
While direct data on this compound is limited, structural analogs highlight:
-
Anticancer activity : Thiazole-quinoline hybrids with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced cytotoxicity (IC₅₀ ~5–6 μM, ).
-
Antitubercular effects : Bromoquinoline derivatives demonstrate MIC values as low as 1.6 μg/mL against Mycobacterium tuberculosis (Table 1, ).
Key Challenges and Opportunities
-
Steric hindrance : The 2,4-dimethylthiazole may limit reactivity at the 5-position.
-
Diverse coupling strategies : Leveraging cross-coupling and click chemistry can expand the derivative library for pharmacological screening.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those incorporating the quinoline structure. The thiazole ring is a common motif in many pharmaceuticals, contributing to their effectiveness against a range of pathogens.
Case Study: Antimicrobial Properties
A study synthesized new thiazole derivatives linked to quinoline and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
Research focused on quinazoline derivatives, which share structural similarities with 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline, demonstrated promising cytotoxic effects against various cancer cell lines. These effects were attributed to the inhibition of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. The presence of bromine at the 6-position was found to enhance the anticancer activity by improving binding affinity to target proteins .
Antifungal Activity
The antifungal properties of compounds similar to this compound have also been documented. Thiazole-containing compounds have shown effectiveness against fungal pathogens like Candida albicans.
Case Study: Inhibition Studies
In vitro studies assessed the minimum inhibitory concentrations (MICs) of various quinoline derivatives against C. albicans. The results indicated that certain derivatives displayed potent antifungal activity at low concentrations, suggesting their potential as new therapeutic agents for treating fungal infections .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Position 2 : The 2,4-dimethylthiazole group in the target compound offers steric bulk and electron-rich properties compared to simpler aryl groups (e.g., chlorophenyl in PI-20663) . This may enhance binding to hydrophobic enzyme pockets.
- Position 6 : Bromine at C6 is a common handle for cross-coupling (e.g., Suzuki reactions in compound 10 ), whereas hydrogen or carboxyl groups in analogues alter reactivity and solubility.
- Position 4 : Carboxylic acid or morpholine substituents (e.g., in ) modulate solubility and target affinity, critical for drug design.
Biological Activity
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core with a bromine atom and a thiazole ring, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of both the bromine atom and the thiazole moiety, crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline have demonstrated activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, suggesting that structural modifications can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mM) against C. albicans | MIC (mM) against A. niger |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 0.7 | 0.7 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including human pulmonary malignant cells (A549). The cytotoxicity was assessed using standard assays, revealing promising results for further development as an anticancer agent .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Gefitinib (Reference) | A549 | 10 |
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. Studies have shown that derivatives of thiazole exhibit strong antioxidant properties through mechanisms such as radical scavenging and metal ion chelation. The antioxidant potential of this compound was evaluated using various assays .
Table 3: Antioxidant Activity Assay Results
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | TBD |
| ABTS Scavenging Activity | TBD |
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural features. Modifications at specific positions on the thiazole and quinoline rings can enhance or diminish their biological efficacy. For example:
- Electron-withdrawing groups at certain positions increase antimicrobial activity.
- Hydrophobic moieties improve interaction with cellular targets.
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, it was found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .
- Case Study on Anticancer Potential : A recent investigation into the cytotoxic effects of thiazole derivatives indicated that modifications at position 2 significantly increased selectivity towards malignant cells while reducing toxicity to normal cells .
Q & A
Q. Basic
- X-ray crystallography : Resolve dihedral angles between quinoline and thiazole rings (e.g., 10.75° deviation from planarity ).
- Spectroscopy :
- ¹H NMR: Identify characteristic splitting patterns (e.g., δ 8.10 ppm for brominated quinoline protons ).
- IR: Confirm functional groups (e.g., C=O stretch at 1665 cm⁻¹ ).
How can computational modeling aid in predicting binding interactions of this compound with biological targets?
Q. Advanced
- Perform docking studies (e.g., AutoDock Vina) to assess affinity for kinase domains, focusing on hydrogen-bond interactions with residues like Asp86 or Lys90 .
- Use DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution on the thiazole ring, which influences electron-deficient reactivity .
How should researchers address contradictions in spectroscopic data between synthetic batches?
Q. Advanced
- Systematic analysis : Compare NMR shifts (e.g., δ 2.43 ppm for methyl groups on thiazole ) across batches to detect impurities.
- Alternative characterization : Employ HRMS to verify molecular weight (e.g., [M+H]⁺ = 347.9360 ) or X-ray diffraction to confirm crystallinity .
- Reaction optimization : Adjust stoichiometry or catalyst loading to mitigate side products .
What experimental designs are suitable for evaluating kinase inhibition activity?
Q. Advanced
- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., RIP1/RIP3) at 1–10 µM compound concentrations .
- Dose-response curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism).
- Control experiments : Compare with known inhibitors (e.g., GSK’872) to validate assay conditions .
How does the electronic nature of the thiazole ring influence the compound’s reactivity?
Advanced
The electron-withdrawing bromine and methyl groups on the thiazole ring reduce electron density, enhancing electrophilic substitution at the quinoline core. This is confirmed via:
- Hammett plots : Correlate substituent σ values with reaction rates.
- NMR chemical shifts : Downfield shifts (e.g., δ 9.43 ppm for thiazole-attached protons ) indicate deshielding effects.
What safety protocols are essential when handling brominated quinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
